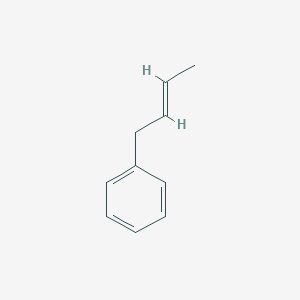

1-Phenyl-2-butene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(E)-but-2-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHQPGJNTXTPY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-00-2, 1560-06-1 | |

| Record name | (E)-1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Phenyl 2 Butene and Its Derivatives

Stereocontrolled Conjugate Reduction of α,β-Unsaturated Ketones

A primary method for the synthesis of 1-phenyl-2-butene involves the stereocontrolled conjugate reduction of α,β-unsaturated ketones. This technique offers a high degree of control over the stereochemistry of the final product.

Lewis Base-Catalyzed Pathways utilizing Trichlorosilane (B8805176)

The conjugate reduction of enones can be effectively achieved using trichlorosilane (HSiCl₃) in the presence of a Lewis base catalyst. rsc.org Lewis bases such as triphenylphosphine (B44618) oxide (Ph₃P=O) and hexamethylphosphoramide (B148902) (HMPA) have been shown to catalyze the 1,4-reduction of α,β-unsaturated ketones with trichlorosilane. rsc.org For instance, the reaction of (E)-1-phenyl-2-buten-1-one with trichlorosilane and a Lewis base proceeds via a conjugate reduction pathway. The trichlorosilane delivers a hydride to the β-carbon of the enone, which leads to the formation of a silyl (B83357) enolate intermediate. This intermediate is then protonated to yield the trans-alkene.

The general mechanism involves the activation of trichlorosilane by the Lewis base. whiterose.ac.uk For example, with benzalacetone, the use of triphenylphosphine oxide as a catalyst with trichlorosilane leads to the gradual formation of the corresponding (Z)-trichlorosilyl enolate. rsc.org This process is highly efficient, with over 95% of the starting material being consumed. rsc.org The reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). rsc.org

Table 1: Optimization of Conjugate Reduction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Lewis Base | (S)-BINAPO (10 mol%) | 89% yield |

| Solvent | Dry CH₂Cl₂ | Prevents side reactions |

| Temperature | 0°C → RT | Balances rate and selectivity |

| HSiCl₃ Equivalents | 2.0 | Completes reduction |

Enantioselective Synthesis via Chiral Ligands and Catalysts

For the synthesis of chiral molecules, enantioselective methods are crucial. The conjugate reduction of α,β-unsaturated ketones can be rendered enantioselective by employing chiral Lewis bases or chiral metal complexes as catalysts. rsc.orgnih.gov Chiral bisphosphine dioxides, for example, have been used to catalyze the asymmetric conjugate reduction of acyclic β,β-disubstituted α,β-unsaturated ketones with trichlorosilane, affording saturated ketones with high enantioselectivity. organic-chemistry.org

Chiral rhodium complexes, such as those with bis(oxazolinyl)phenyl (Phebox) ligands, are also effective for selective conjugate reductions of α,β-unsaturated aldehydes using alkoxyhydrosilanes as the reducing agent. organic-chemistry.orgacs.org The choice of both the chiral ligand and the hydrosilane significantly impacts the chemoselectivity and enantioselectivity of the reduction. organic-chemistry.org For instance, the asymmetric reduction of (E)-β-methylcinnamaldehyde using chiral Rh(Phebox) catalysts can achieve high enantioselectivity. organic-chemistry.org Similarly, Noyori's asymmetric transfer hydrogenation conditions, using catalysts like RuCl(S,S)-Tsdpen, have demonstrated excellent enantioselectivity in the reduction of ketones. rsc.org

Acid-Catalyzed Isomerization of Allylic Alkenes

The isomerization of allylic alkenes under acidic conditions provides another important route to this compound. smolecule.com This method often leads to the thermodynamically more stable isomer.

Carbocation Rearrangement Pathways and Thermodynamic Control

Acid-catalyzed isomerization of alkenes proceeds through the formation of carbocation intermediates. libretexts.org The initial step is the protonation of the alkene's double bond, which forms a carbocation. libretexts.orgegyankosh.ac.in This carbocation can then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com Subsequent deprotonation from a carbon adjacent to the positive charge yields the isomerized alkene. egyankosh.ac.in

The stability of the resulting alkene often governs the product distribution, a principle known as thermodynamic control. uci.edu In many cases, conjugated systems are more stable than their non-conjugated counterparts. For example, the isomerization of a non-conjugated aryl-substituted olefin will typically yield the corresponding conjugated styrene (B11656) derivative. mdma.ch The process is driven towards the formation of the most stable isomer, although less stable isomers may be isolated under kinetic control at shorter reaction times. uci.edumdma.ch

Interconversion of 1-Phenyl-1-butene to this compound

The interconversion between 1-phenyl-1-butene and this compound is a classic example of acid-catalyzed isomerization. When this compound is treated with a strong acid, it can isomerize to form a new substance. vaia.com The mechanism involves the protonation of the double bond in this compound to form a secondary carbocation. vaia.com A subsequent 1,2-hydride shift leads to a more stable benzylic tertiary carbocation. Deprotonation from this intermediate can then yield the more stable, conjugated 1-phenyl-1-butene.

Conversely, it is possible to isomerize 1-phenyl-1-butene to a mixture containing this compound. Studies using potassium methoxide (B1231860) in methanol (B129727) or potassium t-butoxide in t-butanol have shown that at equilibrium, the conjugated isomer, 1-phenyl-1-butene, is only slightly more stable, comprising 82% of the mixture at 165°C. mdma.ch Photosensitized electron transfer provides a method to convert conjugated phenyl alkenes, like 1-phenyl-1-butene, into their non-conjugated tautomers, such as (E)- and (Z)-1-phenyl-2-butene. cdnsciencepub.com

Table 2: Isomerization Efficiency Under Varied Conditions

| Acid Catalyst | Temperature (°C) | Time (h) | 1-Phenyl-1-butene Yield |

|---|---|---|---|

| H₂SO₄ (0.1 M) | 80 | 2 | 78% |

| HCl (gas) | 25 | 24 | 65% |

| Amberlyst-15 | 100 | 1 | 82% |

Organometallic Approaches in this compound Synthesis

Organometallic reagents and catalysts offer versatile and powerful tools for the synthesis of this compound and its derivatives. These methods allow for the precise construction of carbon-carbon bonds.

One approach involves the alkenylation of aromatics with butadiene. acs.org Another strategy utilizes organolithium intermediates. For example, the lithiation of 3-phenyl-1-butene with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a stabilized allyllithium species. Quenching this intermediate with an electrophile, followed by β-hydride elimination, can yield this compound.

Palladium complexes are also known to catalyze the isomerization of phenylbutenes. For instance, 4-phenylbut-1-ene can be isomerized to a mixture of cis- and trans-1-phenylbut-2-ene and trans-1-phenylbut-1-ene using palladium catalysts. researchgate.net Furthermore, substituted (2-butene-1,4-diyl)magnesium complexes, prepared from highly reactive magnesium and conjugated dienes, can react with various electrophiles to synthesize a range of carbocyclic systems. google.com The reaction of 4-phenyl-1-butene (B1585249) with benzaldehyde (B42025) in the presence of an organozirconium reagent has been shown to produce the corresponding alcohol in excellent yield. mdpi.com

Table 3: Lithiation-Elimination Parameters for this compound Synthesis

| Substrate | Base | Electrophile | Yield |

|---|---|---|---|

| 3-Phenyl-1-butene | LDA | H₂O | 72% |

| 3-Phenyl-1-butene | n-BuLi | CH₃I | 68% |

Strategies involving Lithiation and Subsequent Elimination Reactions

A precise method for constructing the this compound framework involves the use of organolithium intermediates. This strategy is particularly valuable for creating structurally complex derivatives. The process typically begins with the lithiation of a suitable precursor, such as 3-phenyl-1-butene, using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) to form a stabilized allyllithium species. Subsequent quenching of this intermediate with an electrophile, followed by a β-hydride elimination, yields the desired this compound. The choice of the organolithium reagent is critical, with their basicity generally increasing in the order of phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < s-butyllithium < t-butyllithium. nih.gov

| Substrate | Base | Electrophile | Yield of this compound |

| 3-Phenyl-1-butene | LDA | H₂O | 72% |

| 3-Phenyl-1-butene | n-BuLi | CH₃I | 68% |

Application of the Wittig Reaction for Olefin Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. brainly.commasterorganicchemistry.com This reaction utilizes a phosphorus ylide (phosphorane) to convert a carbonyl group into a carbon-carbon double bond. libretexts.org For the synthesis of this compound, an appropriate carbonyl compound and a phosphorus ylide are required. ontosight.aichegg.com The key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, which prevents the formation of isomeric byproducts. libretexts.org The reaction proceeds through the formation of a four-membered cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the alkene and triphenylphosphine oxide. libretexts.org

The necessary phosphorus ylides are typically prepared by the SN2 reaction of triphenylphosphine with a primary or secondary alkyl halide, followed by deprotonation with a strong base like butyllithium (B86547) (BuLi). libretexts.org

Dehydration Reactions of Corresponding Phenylbutanol Derivatives

The dehydration of phenylbutanol derivatives presents a common and effective method for the synthesis of phenylbutenes. For instance, the acid-catalyzed dehydration of 1-phenyl-1-butanol (B1581738) can produce 1-phenyl-1-butene. ontosight.ai Similarly, the dehydration of 3-phenyl-2-butanol is a known route to 2-phenyl-2-butene (B127639). doubtnut.com These reactions are typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and proceed via an E1 mechanism involving a carbocation intermediate. chegg.com The initial step is the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule leads to the formation of a carbocation, which is then deprotonated by a base to yield the alkene.

Radical-Mediated Synthesis of this compound Derivatives

Radical reactions offer an alternative pathway for the synthesis and functionalization of this compound and its derivatives. These reactions often involve the formation of highly reactive radical intermediates that can participate in various transformations. cas.cnresearchgate.net

N-Bromosuccinimide (NBS) is a key reagent for the selective bromination at the allylic position of alkenes, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.com This method allows for the introduction of a bromine atom on the carbon adjacent to a double bond. masterorganicchemistry.comlibretexts.org The reaction proceeds through a free-radical chain mechanism. masterorganicchemistry.comchemistrysteps.com Light or a radical initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical. chemistrysteps.com This allylic radical then reacts with a molecule of Br₂, which is present in a low concentration, to yield the allylic bromide and a new bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com In the case of this compound, this reaction would introduce a bromine atom at the allylic position. vaia.com

Alkenylation Strategies with Aromatic Precursors

The direct introduction of an alkenyl group onto an aromatic ring, known as alkenylation, provides a direct route to compounds like this compound. smolecule.com This can be achieved through various catalytic methods. For example, the reaction of benzene (B151609) with butene derivatives in the presence of a suitable catalyst can lead to the formation of this compound. smolecule.comunizar.es Iridium-catalyzed benzene alkenylation with propylene (B89431) has been shown to selectively produce anti-Markovnikov products. nih.gov Nickel-catalyzed migratory fluoro-alkenylation of unactivated alkyl bromides with gem-difluoroalkenes has also been reported as a method for forming C(sp³)–C(sp²) bonds. rsc.org

Friedel-Crafts Alkylation Routes to Phenylbutene Isomers

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. mt.comsaskoer.ca This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound, such as benzene, with an alkyl halide or an alkene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.commasterorganicchemistry.com The reaction of benzene with butene isomers under Friedel-Crafts conditions can lead to a mixture of phenylbutene isomers. chemcess.com The Lewis acid catalyst activates the alkylating agent, forming a carbocation or a carbocation-like complex, which then attacks the aromatic ring. mt.comsaskoer.ca A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. masterorganicchemistry.comchemcess.com

Mechanistic Investigations of 1 Phenyl 2 Butene Transformations

Isomerization Mechanisms

The transformation of 1-phenyl-2-butene into its isomers is a subject of significant mechanistic interest, proceeding through distinct pathways under different reaction conditions. These include acid-catalyzed rearrangements leading to a more thermodynamically stable conjugated system and photochemical equilibrations between geometric isomers.

Under the influence of a strong acid, this compound undergoes isomerization to form 1-phenyl-1-butene. vaia.com This transformation is driven by the formation of a thermodynamically more stable product, where the carbon-carbon double bond is conjugated with the phenyl ring. This increased conjugation is evident in spectroscopic data, with a notable shift in the ultraviolet (UV) absorption maximum from λmax = 208 nm for this compound to λmax = 250 nm for the conjugated isomer. The mechanism proceeds through the formation and rearrangement of carbocation intermediates.

The initial and critical step in the acid-catalyzed isomerization is the protonation of the alkene double bond by the acid catalyst. vaia.comsmolecule.com This electrophilic addition of a proton to one of the sp² hybridized carbons of the double bond results in the formation of a carbocation intermediate. Specifically, protonation of the double bond in this compound leads to the generation of a secondary carbocation. The stability of this intermediate is crucial for the subsequent steps of the reaction. The process is reversible, but the forward reaction is favored by the subsequent rearrangement to a more stable intermediate.

Control experiments and mechanistic studies on related systems support the formation of carbocation intermediates in acid-catalyzed isomerizations. acs.orgdicp.ac.cnnih.gov The generation of these high-energy species is the cornerstone of the rearrangement pathway, dictating the reaction's progression toward the most stable isomeric product. masterorganicchemistry.com

Following the initial formation of the secondary carbocation, a rapid intramolecular rearrangement known as a hydride shift occurs. This process involves the migration of a hydrogen atom with its pair of bonding electrons (a hydride ion, H⁻) from an adjacent carbon to the positively charged carbon. masterorganicchemistry.comlibretexts.org In the case of the carbocation derived from this compound, a 1,2-hydride shift transforms the less stable secondary carbocation into a more stable tertiary benzylic carbocation.

The thermodynamic driving force for this rearrangement is the significant increase in carbocation stability. libretexts.org The resulting tertiary carbocation is stabilized by the electron-donating inductive effect of the alkyl groups and, more importantly, by resonance delocalization of the positive charge into the adjacent phenyl ring. This benzylic carbocation is significantly more stable than the preceding secondary carbocation. The final step of the mechanism is the deprotonation of this stabilized carbocation by a base (such as the conjugate base of the acid catalyst or a solvent molecule), which yields the final product, 1-phenyl-1-butene, where the double bond is in conjugation with the aromatic ring.

Table 1: Key Steps in Acid-Catalyzed Isomerization of this compound

| Step | Description | Intermediate | Driving Force |

| 1. Protonation | The alkene double bond is protonated by a strong acid. | Secondary Carbocation | Formation of a reactive intermediate. |

| 2. Hydride Shift | A 1,2-hydride shift occurs from the adjacent carbon. | Tertiary Benzylic Carbocation | Formation of a more stable carbocation. masterorganicchemistry.comlibretexts.org |

| 3. Deprotonation | A proton is removed from the carbon adjacent to the positive charge. | 1-Phenyl-1-butene (Product) | Formation of a stable, conjugated π-system. |

When subjected to ultraviolet radiation, this compound undergoes photochemical cis-trans isomerization. aip.orgacs.org This process allows for the equilibration between the geometric isomers (Z)-1-phenyl-2-butene and (E)-1-phenyl-2-butene. The reaction is initiated by the absorption of light by the phenyl chromophore, which does not lead to a chemical reaction of the aromatic ring itself but instead facilitates energy transfer to the olefinic portion of the molecule, causing the isomerization. acs.org This phenomenon is an example of intramolecular photosensitization, where one part of a molecule acts as a sensitizer (B1316253) for another part. acs.orgaip.org

Photochemical isomerization can be induced not only intramolecularly but also through intermolecular energy transfer. aip.orgcapes.gov.br In this pathway, a separate sensitizer molecule, which is first promoted to an electronically excited state by absorbing light, collides with a ground-state this compound molecule. msu.edu During this collision, energy is transferred from the excited sensitizer to the alkene, promoting the latter to an excited state from which it can isomerize. acs.org The sensitizer then returns to its ground state. This process is particularly effective when the sensitizer has a higher excited state energy than the acceptor molecule (this compound).

One of the specific mechanisms for intermolecular energy transfer is singlet-singlet energy transfer. aip.orgcapes.gov.br In this process, a sensitizer molecule is excited to its first excited singlet state (S₁). If this excited sensitizer collides with a ground-state this compound molecule (S₀) before it can decay through other pathways (like fluorescence or intersystem crossing), it can transfer its electronic energy.

S₁ (Sensitizer) + S₀ (this compound) → S₀ (Sensitizer) + S₁ (this compound)

The resulting excited singlet state of this compound is responsible for the subsequent geometric isomerization. Studies have confirmed that both singlet-singlet and triplet-triplet energy transfer processes are operative in the photochemical isomerization of this compound. aip.orgcapes.gov.br Research has estimated the rate of intramolecular singlet-singlet energy transfer to be 1 x 10⁶ sec⁻¹. aip.orgcapes.gov.br While this value is for the intramolecular process, it highlights the efficiency of singlet energy transfer in this molecular system. Intermolecular singlet energy transfer is also a viable pathway, particularly in solutions containing a suitable photosensitizer. acs.org

Intermolecular Energy Transfer Pathways

Singlet-Singlet Energy Transfer

Photosensitized Electron Transfer Tautomerization

Beyond simple geometric isomerization, this compound can be formed from its conjugated isomer, 1-phenyl-1-butene, through a photosensitized electron transfer process. cdnsciencepub.comcdnsciencepub.com This reaction drives the transformation toward the less thermodynamically stable, non-conjugated tautomer. cdnsciencepub.comresearchgate.net The process is carried out by irradiating a solution containing the conjugated alkene, an electron-accepting photosensitizer, a cosensitizer, and a base. cdnsciencepub.comacs.org

The proposed mechanism begins with the photoexcitation of a sensitizer, which then leads to the formation of an alkene radical cation and a sensitizer radical anion. cdnsciencepub.comcdnsciencepub.comacs.org This step is favored in polar, non-nucleophilic solvents like acetonitrile, which help to separate the resulting ion pair. cdnsciencepub.com The allylic C-H bonds in the newly formed alkene radical cation are significantly acidified, making them susceptible to deprotonation. acs.org The reactivity of the radical cation is dictated by this deprotonation step, which is assisted by a base present in the reaction mixture. cdnsciencepub.comresearchgate.net This yields an ambident, phenyl-substituted allylic radical. cdnsciencepub.com The regioselectivity of this deprotonation is dependent on the conformation of the allylic carbon-hydrogen bond, which must effectively overlap with the singly occupied molecular orbital (SOMO) of the radical cation. cdnsciencepub.comcdnsciencepub.com

The sensitizer radical anion and a non-nucleophilic base play crucial, distinct roles in the tautomerization sequence. cdnsciencepub.comresearchgate.net The base, such as 2,4,6-trimethylpyridine (B116444) (collidine), is required to facilitate the deprotonation of the alkene radical cation, a key step that leads to the formation of an allylic radical. cdnsciencepub.comacs.org The strength of the required base can depend on the specific structure of the alkene. cdnsciencepub.com

Following deprotonation, the sensitizer radical anion performs its second key function: it reduces the allylic radical to form an ambident allylic anion. cdnsciencepub.comcdnsciencepub.com This reduction is possible because the sensitizer is chosen to have a reduction potential sufficient to reduce the phenyl-substituted allylic radical. cdnsciencepub.com The sequence is completed by the protonation of this anion, which occurs preferentially at the benzylic position to yield the non-conjugated this compound tautomer. cdnsciencepub.comresearchgate.net

Table 2: Key Components in the Photosensitized Tautomerization of 1-Phenyl-1-butene This table is interactive. Users can sort and filter the data.

| Component | Example | Role | Source |

|---|---|---|---|

| Conjugated Alkene | 1-Phenyl-1-butene | Starting Material | cdnsciencepub.comcdnsciencepub.com |

| Photosensitizer | 1,4-Dicyanobenzene | Forms radical anion; electron acceptor | cdnsciencepub.comacs.org |

| Cosensitizer | Biphenyl | Mediates electron transfer | cdnsciencepub.com |

| Base | 2,4,6-Trimethylpyridine | Assists in deprotonation of radical cation | cdnsciencepub.comacs.org |

Formation and Reactivity of Alkene Radical Cations

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic attack, most notably by hydrogen halides. The outcome of these reactions is governed by principles of regioselectivity and stereoselectivity, which are influenced by the electronic effects of the adjacent phenyl group.

Regioselectivity and Stereoselectivity in Hydrogen Halide Additions

When hydrogen halides (H-X) add across the double bond of this compound, the regioselectivity follows Markovnikov's rule. masterorganicchemistry.comucr.edu The reaction proceeds via protonation of the alkene to form the most stable carbocation intermediate. ucr.edu In the case of this compound, protonation occurs in a manner that generates a secondary carbocation adjacent to the phenyl group. This benzylic carbocation is significantly stabilized by resonance with the aromatic ring. masterorganicchemistry.com The subsequent attack by the halide anion (X⁻) occurs at this benzylic carbon, leading to the formation of 1-halo-1-phenylbutane as the major product.

The stereochemistry of hydrogen halide addition to alkenes can be either syn or anti. uomustansiriyah.edu.iq For many simple alkenes, anti-addition is often dominant. uomustansiriyah.edu.iq However, for alkenes where the double bond is conjugated with a group that can stabilize a carbocation, such as the phenyl group in phenyl-substituted alkenes, a change in stereoselectivity is observed. uomustansiriyah.edu.iq In these cases, which include derivatives like 1-phenylpropene, the addition can proceed with primarily syn stereochemistry. uomustansiriyah.edu.iq This is attributed to the formation of a stable ion pair intermediate, which can collapse to the product faster than rotation around the single bond can occur. uomustansiriyah.edu.iq

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15309 |

| (E)-1-Phenyl-2-butene | 641324 |

| (Z)-1-Phenyl-2-butene | 641178 |

| 1-Phenyl-1-butene | 11956 |

| 1-Bromo-1-phenylbutane | 79043 |

| 1,4-Dicyanobenzene | 7256 |

| Biphenyl | 3010 |

| 2,4,6-Trimethylpyridine | 7903 |

| Acetonitrile | 6342 |

| Toluene (B28343) | 1140 |

| Piperylene | 10455 |

| 1-Phenylpropene | 12097 |

| Hydrogen Bromide | 260 |

Influence of Steric Hindrance on Product Distribution

Steric hindrance, originating from the spatial bulk of the phenyl group in this compound, plays a critical role in dictating the regiochemical outcomes of addition reactions. fastercapital.com This effect is particularly evident in the hydrohalogenation of this compound. The large phenyl group impedes the approach of reactants to the nearby carbon atoms of the alkene double bond. fastercapital.comstackexchange.com

In the addition of hydrogen bromide (HBr), the initial electrophilic attack by a proton (H+) preferentially occurs at the C3 carbon of the butene chain. This is the less sterically hindered position, as it is further from the bulky phenyl group. stackexchange.com This selective protonation leads to the formation of a secondary carbocation at the C2 position, which is also a benzylic carbocation. The subsequent nucleophilic attack by the bromide ion (Br-) then primarily occurs at this benzylic carbon.

This directing effect of steric hindrance leads to a distinct product distribution, as illustrated in the reaction with HBr, where the major product formed is the one resulting from attack at the more accessible position.

Table 1: Product Distribution in the Hydrohalogenation of this compound with HBr

| Reactant | Conditions | Major Product | Minor Product |

| This compound | HBr in benzene (B151609) | 2-Bromo-1-phenylbutane (~80%) | 3-Bromo-1-phenylbutane (~20%) |

This table illustrates the influence of steric hindrance on the regioselectivity of HBr addition to this compound. The yields are approximate and can vary based on specific reaction conditions.

Anti-Markovnikov Addition Pathways

While electrophilic additions to this compound can proceed via carbocation intermediates, the compound can also undergo addition reactions through anti-Markovnikov pathways, particularly under conditions that favor free-radical mechanisms. byjus.com The classic example of this is the addition of hydrogen bromide in the presence of peroxides, a reaction known as the Kharasch effect. byjus.comwikipedia.org

The anti-Markovnikov mechanism avoids the formation of a carbocation. wikipedia.org Instead, it proceeds through the following steps: byjus.com

Initiation: Peroxide undergoes homolytic cleavage to generate free radicals. These radicals then react with HBr to produce a bromine radical (Br•).

Propagation: The bromine radical, acting as an electrophile, attacks the alkene double bond. In the case of this compound, the attack occurs at the C2 carbon to form the more stable benzylic radical at C3. This regioselectivity is governed by the stability of the radical intermediate.

Propagation: The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction.

This pathway leads to the bromine atom adding to the less substituted carbon of the double bond (relative to the phenyl group's position), resulting in a product that is contrary to what Markovnikov's rule would predict. byjus.com This type of reaction is specific to HBr; it is not observed with HCl or HI. byjus.com

Elimination Reaction Pathways

Elimination reactions of this compound derivatives (e.g., halo-substituted phenylbutanes) can proceed via a unimolecular (E1) mechanism, particularly in polar protic solvents. numberanalytics.com The rate-determining step of the E1 reaction is the formation of a carbocation intermediate upon the departure of a leaving group. numberanalytics.com Consequently, the reaction rate is highly dependent on the stability of this carbocation. numberanalytics.commasterorganicchemistry.com

For substrates related to this compound, such as 2-bromo-1-phenylbutane, the loss of the leaving group can form a secondary, benzylic carbocation. rutgers.edu The stability of this carbocation is significantly enhanced by resonance delocalization of the positive charge into the adjacent phenyl ring. masterorganicchemistry.comrutgers.edu This stabilization of the intermediate facilitates the E1 pathway. libretexts.org

Once the carbocation is formed, a weak base (which can be the solvent itself) removes a proton from an adjacent carbon to form the double bond. libretexts.org In accordance with Zaitsev's rule, E1 reactions generally favor the formation of the most substituted, and therefore most stable, alkene. numberanalytics.com Due to the potential for carbocation rearrangements, a mixture of products can sometimes be observed. ksu.edu.sa

The bimolecular (E2) elimination pathway is a concerted, one-step process favored by strong, non-nucleophilic bases. libretexts.orgindusuni.ac.in A critical feature of the E2 mechanism is its strict stereoelectronic requirement: the hydrogen atom to be removed and the leaving group must be oriented in an anti-periplanar (or trans-diaxial in cyclic systems) conformation. libretexts.orgchemistrysteps.com This specific alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond as the C-H and C-Leaving Group bonds are broken simultaneously. libretexts.org

In acyclic systems like derivatives of this compound, rotation around the carbon-carbon single bonds allows the molecule to adopt the necessary anti-periplanar conformation for elimination to occur. ic.ac.uk The use of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), favors the E2 pathway by discouraging competing SN2 reactions. ksu.edu.salibretexts.org The reaction is stereoselective; if there are two beta-hydrogens, their differing steric environments can lead to a preference for the formation of the more stable (often trans) alkene product. chemistrysteps.com

Table 2: Stereochemical Outcome of E2 Elimination

| Substrate Example | Base | Key Requirement | Predominant Product Geometry |

| (2S,3R)-2-bromo-3-phenylbutane | Strong Base (e.g., EtO⁻) | Anti-periplanar alignment of H and Br | (Z)-2-phenyl-2-butene indusuni.ac.in |

| (2S,3S)-2-bromo-3-phenylbutane | Strong Base (e.g., EtO⁻) | Anti-periplanar alignment of H and Br | (E)-2-phenyl-2-butene indusuni.ac.in |

This table shows how the specific stereochemistry of the starting material dictates the stereochemistry of the product in an E2 reaction due to the anti-periplanar requirement.

The regioselectivity of elimination reactions is often governed by the thermodynamic stability of the potential products. In reactions involving this compound precursors, products with a double bond conjugated to the phenyl ring are significantly stabilized. For example, in the elimination of a leaving group from a 1-phenylbutane derivative, two primary products are possible: 1-phenyl-1-butene and this compound.

E2 Mechanisms: Stereoelectronic Requirements for Concerted Pathways

Oxidation Reaction Mechanisms

As an alkene, this compound is susceptible to various oxidation reactions that target the carbon-carbon double bond. ontosight.ai The specific products formed depend on the oxidizing agent and the reaction conditions.

Epoxidation: Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide (an oxirane). The mechanism is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, forming the three-membered epoxide ring in a single step with syn stereochemistry. libretexts.org

Dihydroxylation: Alkenes can be converted to 1,2-diols (glycols). This can be achieved in two steps by acid-catalyzed hydrolysis of an epoxide, which results in anti-dihydroxylation. libretexts.org Alternatively, direct syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃). The OsO₄ adds to the double bond in a concerted, syn fashion to form a cyclic osmate ester intermediate, which is then cleaved to yield the syn-diol. libretexts.org

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond of this compound entirely. Ozonolysis (reaction with ozone, O₃) is a common method for this transformation. masterorganicchemistry.com The reaction initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The ozonide is then cleaved under either reductive (e.g., with dimethyl sulfide, DMS) or oxidative (e.g., with hydrogen peroxide, H₂O₂) workup conditions. masterorganicchemistry.com

Reductive Workup: Cleavage of the ozonide from this compound would yield phenylacetaldehyde (B1677652) and acetaldehyde.

Oxidative Workup: This would yield phenylacetic acid and acetic acid. masterorganicchemistry.com

Another powerful oxidizing agent, potassium permanganate (B83412) (KMnO₄), under hot, acidic conditions, will also cleave the double bond, typically yielding carboxylic acids and/or ketones. For this compound, this would result in the formation of phenylacetic acid.

Cleavage of the Carbon-Carbon Double Bond

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of this compound and related isomers on palladium nanoparticle (PdNP) catalysts involves complex mechanistic pathways that include both isomerization and saturation of the double bond. rsc.orgrsc.org

Research on the catalytic transformation of phenyl-substituted butenes on thiolate-capped palladium nanoparticles shows that isomerization and hydrogenation processes proceed through key organometallic intermediates. rsc.orgrsc.org The reaction of a related isomer, 1-phenyl-3-butene, which isomerizes to this compound, provides insight into the mechanism. rsc.orgrsc.org The alkene first adsorbs onto the palladium surface. libretexts.orglibretexts.org The catalytic cycle for isomerization involves the formation of a mono-σ bonded palladium-alkyl intermediate. rsc.orgrsc.orgmdpi.com This intermediate, designated as 'C' in proposed mechanistic schemes, is formed by the addition of a hydrogen atom from the catalyst surface to one of the carbons of the double bond, creating a single bond between the other carbon and the palladium surface. rsc.orgrsc.org The formation of this mono-σ bonded species is a critical step that precedes either isomerization or full hydrogenation. rsc.orgresearchgate.net

Following the formation of the mono-σ bonded palladium-alkyl intermediate, a β-hydride elimination step can occur. rsc.orgrsc.org In this process, a hydrogen atom from a carbon atom beta to the palladium-carbon bond is transferred back to the palladium surface. This step results in the formation of a new carbon-carbon double bond in a different position, leading to an isomerized product. rsc.orgrsc.org For example, in the conversion of 1-phenyl-3-butene, this sequence of mono-σ bonded intermediate formation followed by β-hydride elimination leads to the formation of this compound (87% selectivity) and 1-phenyl-1-butene (13% selectivity). rsc.orgrsc.org This β-hydride elimination regenerates a Pd-π bond intermediate, and the isomerized alkene desorbs, freeing the catalytic site to restart the cycle. rsc.orgrsc.org This pathway explains the high selectivity towards isomerization products over complete hydrogenation to 1-phenylbutane under certain conditions. rsc.org

| Substrate | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-butene | Thiolate-capped PdNP | This compound | 87% | rsc.orgrsc.org |

| 1-Phenyl-1-butene | 13% | rsc.orgrsc.org |

Mono-σ Bonded Palladium-Alkyl Intermediate Formation

Cyclization and Polymerization Mechanisms

In the presence of Lewis acids, this compound can undergo cyclization and polymerization reactions to form polyaromatic compounds. Lewis acids are electron-pair acceptors that can activate substrates towards further reaction. wikipedia.org In the case of this compound, a Lewis acid (e.g., AlCl₃, BF₃) can interact with the double bond, initiating a cationic polymerization process. wikipedia.orggoogle.comuc.edu This process typically begins with the formation of a carbocation intermediate. vaia.com This reactive intermediate can then attack the double bond of another this compound molecule, leading to chain growth. Subsequent intramolecular cyclization and aromatization steps can then lead to the formation of complex polyaromatic structures. The specific nature of the resulting compounds depends on the reaction conditions and the Lewis acid used. google.com This type of cationic polymerization is a common method for producing hydrocarbon resins from various monomer feeds. google.com

Chain Walking Mechanisms in Olefin Polymerization

Chain walking is a distinctive isomerization process in olefin polymerization catalyzed by late-transition metal complexes, such as those involving nickel and palladium. acs.org This mechanism allows the catalyst's active site to move along the polymer chain, leading to the formation of branched polymer structures from simple linear alpha-olefins. acs.orgunits.it The process involves a series of β-hydride elimination and reinsertion steps. acs.org After an olefin is inserted into the metal-alkyl bond, the catalyst can abstract a β-hydrogen from the growing polymer chain to form a metal-hydride intermediate and a coordinated olefin. Subsequent reinsertion of the metal-hydride back onto the polymer chain can occur at either the original carbon or an adjacent one, effectively "walking" the metal center down the chain. units.it

The propensity for chain walking over chain propagation is influenced by several factors, including catalyst structure, temperature, and monomer pressure. units.it For instance, catalysts with bulky ligands in the axial positions of a square-planar geometry tend to favor chain walking, as this steric hindrance can disfavor the coordination and insertion of the next monomer. units.it Theoretical and experimental studies on iminopyridine nickel(II) and α-diimine Pd(II) catalysts have shown that the electronic properties of the ligands also play a crucial role. units.ituni-konstanz.de Electron-rich substituents on the catalyst ligand can make the metal center more prone to β-hydride elimination, thereby increasing the frequency of chain walking and leading to hyperbranched, low molecular weight polymers or oligomers. uni-konstanz.de In contrast, electron-withdrawing groups can suppress this process, favoring linear chain growth and producing high-molecular-weight polyethylene (B3416737). acs.org

The polymerization of α-olefins like 1-butene (B85601) via this mechanism can produce unique microstructures. mdpi.com Depending on the catalyst and conditions, chain walking can lead to various branch types, including methyl, ethyl, and longer alkyl branches. mdpi.com For example, the formation of a sec-butyl group arises from the catalyst migrating to a tertiary carbon and then back down the chain before propagation continues. units.it This ability to control branching is a key feature of chain walking polymerization. mdpi.com

Ion Formation and Chain Propagation in Metallocene Catalysis

Metallocene catalysts, typically based on Group IV metals like zirconium or hafnium, require activation by a cocatalyst to become active for olefin polymerization. hhu.detkk.fi The most common activator is methylaluminoxane (B55162) (MAO). tkk.fipsu.edu The activation process involves several steps, starting with the alkylation of the metallocene precursor (e.g., a zirconocene (B1252598) dichloride) by the cocatalyst, where a chloride ligand is replaced by a methyl or alkyl group. tkk.fi Subsequently, the abstraction of another anionic ligand (like the remaining chloride or the newly added methyl group) by the Lewis acidic cocatalyst generates a cationic metallocene complex. tkk.fi This highly electrophilic, coordinatively unsaturated metal cation is the active species in the polymerization. psu.edu The process results in the formation of a contact ion pair, consisting of the cationic metallocene and a bulky, weakly coordinating anion derived from the cocatalyst, such as [CH₃-MAO]⁻. psu.edu

Once the active cationic site is formed, chain propagation proceeds via the repeated insertion of olefin monomers into the metal-carbon bond of the growing polymer chain. hhu.de The olefin coordinates to the vacant site on the cationic metal center. This is followed by migratory insertion, where the alkyl chain (the growing polymer) migrates to one of the carbons of the coordinated double bond, forming a new, longer alkyl chain attached to the metal. This frees up the coordination site for the next monomer to bind, continuing the cycle. hhu.de

For an olefin such as this compound, propagation would occur via insertion into the metal-alkyl bond. The regiochemistry of insertion (1,2- vs. 2,1-insertion) is a critical factor controlled by the ligand framework of the metallocene. hhu.de The stereochemistry of the resulting polymer is also dictated by the catalyst's structure, particularly in ansa-metallocenes, which have a bridging group that locks the cyclopentadienyl (B1206354) ligands' orientation. hhu.de Chain termination can occur through various pathways, including β-hydride elimination, which creates a vinyl-terminated polymer chain and a metal-hydride species that can initiate a new chain. psu.edu

Radical Reactions Involving Phenylbutenes

Phenyl Radical Addition and Subsequent Methyl Elimination Pathways

The reaction of phenyl radicals with butene isomers involves an initial addition to the double bond, forming a phenyl-substituted butyl radical intermediate. Studies on the related system of a phenyl radical reacting with 1,2-butadiene (B1212224) have shown that the radical adds to a terminal carbon of the diene system. epa.gov This initial adduct is highly energetic and rapidly undergoes further reaction, typically through the elimination of a stable species. epa.gov In the case of the phenyl radical and 1,2-butadiene, the intermediate decomposes via atomic hydrogen loss to form stable C₁₀H₁₀ isomers. epa.gov

In reactions involving phenylbutenes, the formation of an allylic radical is often favored due to its resonance stabilization, which is further enhanced by the presence of the phenyl group (benzylic stabilization). chegg.comvaia.com When this compound reacts with a radical source like N-Bromosuccinimide (NBS), hydrogen abstraction occurs at the allylic position. vaia.com The resulting radical is stabilized by both the adjacent double bond and the phenyl ring. chegg.com

While direct evidence for methyl elimination following phenyl radical addition to this compound is not prominent in the provided literature, radical-induced isomerizations and rearrangements are well-documented. For instance, the addition of a methyl radical to the related compound 3-methyl-3-phenylbutene leads to the formation of 2-methyl-3-phenylpentane, a process that involves phenyl migration rather than methyl elimination. acs.org Generally, the pathways available to a radical intermediate are influenced by the relative stability of the potential products and the transition states leading to them. Elimination of a methyl radical would compete with other processes such as hydrogen atom abstraction or rearrangement.

C-C Bond Fission as a Dominant Channel

Carbon-carbon bond fission is a potential reaction pathway for radical cations, particularly when it leads to the formation of stable fragments. The feasibility of C-C bond cleavage depends on factors such as the bond dissociation energy (BDE) of the vulnerable bond and conformational effects that allow for proper orbital overlap. cdnsciencepub.com In radical cations of β-phenylethyl ethers, for example, C-C bond cleavage is observed when the BDE is sufficiently low (less than 55 kJ/mol) and the conformation allows an oxygen lone pair to overlap with the C-C sigma antibonding (σ*) orbital. cdnsciencepub.com

For radical species derived from phenylbutenes, C-C bond fission competes with C-H bond fission. Theoretical calculations on the 2-buten-2-yl radical have indicated the presence of both C-C and C-H bond fission channels. researchgate.net In the context of this compound, the presence of the phenyl group can stabilize radical intermediates, influencing which fragmentation pathway is favored. Radical-induced reactions can lead to skeletal isomerization through C-C bond cleavage and rearrangement, as seen in the reaction of tert-pentylbenzene with di-tert-butyl peroxide, which produces 2-methyl-3-phenylbutane. acs.org

In some cases, C-C bond formation can occur through a dehydrogenative process that proceeds via a radical pathway. For example, this compound can undergo a dehydrogenative diamination reaction where a hydrogen is abstracted to form a stabilized radical, which then leads to the formation of a diene. nih.gov This indicates that hydrogen abstraction to form a C-H bond is a dominant pathway, though C-C bond cleavage remains a possibility in more complex radical processes or under pyrolytic conditions. nih.govnih.gov

Ene Reaction Mechanistic Investigations

Quantum Chemical Approaches to Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of ene reactions. researchgate.net These computational methods allow for the detailed study of reaction pathways, including the geometry of transition states, activation energies, and the influence of substituents and solvents on reaction kinetics. researchgate.net The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a π-bonded species (the enophile). wikipedia.org

A theoretical study on the ene reaction between 2-methyl-2-butene (B146552) (an analogue of this compound) and 1-phenyl-1,3,4-triazolin-2,5-dione highlights the insights gained from such approaches. researchgate.net Using the B3LYP functional, researchers calculated reaction rates in various solvents and found good agreement with experimental data. researchgate.net The calculations supported a concerted mechanism and revealed that the polarity of the solvent affects the reaction rate; lower polarity solvents were found to accelerate the reaction. researchgate.net

Further analysis using tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) provides deeper mechanistic understanding. researchgate.net NBO analysis can quantify the stabilization energies of forming bonds in the transition state. researchgate.net QTAIM analysis of the electron density at bond critical points (BCPs) in the transition state can correlate with the interaction energy and vibrational frequencies of the forming bonds. researchgate.net For the 2-methyl-2-butene system, a direct correlation was found between the electron density at the BCP of the forming N-H bond and its imaginary vibrational frequency in the transition state. researchgate.net Such computational studies are crucial for confirming reaction mechanisms and predicting the reactivity of different substrates in ene reactions. dergipark.org.tr

Grignard Reagent Mediated Reactions

The reaction of 1,4-dihalo-1-phenyl-1-butene derivatives with magnesium to form 1-phenylcyclobutene provides insight into non-traditional Grignard reaction mechanisms. While a pathway involving the formation of a primary Grignard reagent followed by intramolecular nucleophilic displacement might seem plausible, experimental evidence points towards a more complex mechanism. acs.orgwm.edu Studies have shown that the proposed intermediate primary Grignard reagent is stable under the reaction conditions and does not readily cyclize. acs.org

The favored mechanism is a radical cyclization. acs.org In this pathway, the organic halide undergoes a single-electron transfer (SET) from the magnesium surface to form a radical anion, which then loses a halide ion to form a vinyl radical. This radical can then undergo an intramolecular cyclization to form a cyclobutyl radical, which is subsequently reduced and protonated upon workup to yield 1-phenylcyclobutene. This mechanism better explains the observed product distribution, which often includes reduction and elimination byproducts alongside the cyclized compound. acs.org The intervention of radical intermediates is a known feature in the formation of some Grignard reagents. scholaris.caacs.org

Crucial evidence for the radical cyclization pathway and against a simple intramolecular SN2 displacement comes from deuterium (B1214612) labeling studies. acs.orgwm.edu When 1-chloro-4-bromo-1-phenyl-1-butene-4,4-d2 (deuterated at the terminal carbon) is reacted with magnesium, the resulting 1-phenylcyclobutene shows a scrambling of the deuterium atoms. acs.org Specifically, the deuterium is found distributed between positions 3 and 4 of the cyclobutene (B1205218) ring.

A simple nucleophilic attack by a vinylic Grignard intermediate would result in the deuterium atoms being located exclusively at position 4 of the product. The observed scrambling of carbon atoms 3 and 4 is inconsistent with this direct displacement. acs.orgwm.edu Instead, it supports a mechanism involving an intermediate, such as a carbenoid or a related species, that possesses symmetry allowing for the equilibration of carbons 3 and 4 prior to or during the ring-closing step. acs.org These findings rule out the initially proposed simple Grignard displacement and strongly support more complex pathways involving radical or carbenoid intermediates that lead to the observed atom scrambling. acs.orgwm.edu

Table 2: Mechanistic Implications of Deuterium Labeling in the Formation of 1-Phenylcyclobutene

| Observation | Implication for Mechanism | Supported Pathway | Ruled-Out Pathway |

|---|---|---|---|

| Deuterium at C4 of the starting material is found at both C3 and C4 of the 1-phenylcyclobutene product. | Scrambling of carbon atoms 3 and 4 has occurred. | Radical cyclization or pathways involving symmetric intermediates (e.g., carbenoids). | Direct intramolecular SN2 displacement by a Grignard reagent. acs.orgwm.edu |

Radical Cyclization Mechanisms in Ring Formation

Solvolysis Mechanisms of Phenylbutenyl Triflates

The solvolysis of alkenyl triflates provides a powerful method for generating highly reactive vinyl cations. The stereochemistry and substitution pattern of the phenylbutenyl system have a profound impact on the reaction mechanism and rate.

In the solvolysis of phenyl-substituted butenyl triflates, the geometry of the starting material dictates the nature of the cationic intermediate. Studies on the closely related (E)- and (Z)-3-phenyl-2-buten-2-yl triflates have been instrumental in elucidating these pathways. The solvolysis of the (E)-isomer, where the phenyl group is trans to the leaving group, proceeds through a bridged intermediate known as a vinylidene phenonium ion. nih.gov

This bridged ion is formed by the participation of the π-electrons of the phenyl ring in displacing the triflate leaving group. nih.gov This intramolecular participation leads to a stabilized, non-classical cation where the positive charge is delocalized over the vinyl carbons and the aromatic ring. This intermediate is analogous to the well-established phenonium ions observed in the solvolysis of saturated systems. nih.gov The reaction then proceeds by solvent attack on this bridged species. In contrast, the (Z)-isomer, with the phenyl group cis to the leaving group, is sterically prevented from forming such a bridged ion and instead reacts through a less stable, open vinyl cation. nih.gov

The participation of the neighboring phenyl group in the solvolysis of the (E)-isomer is a classic example of anchimeric assistance (neighboring group participation). This assistance significantly accelerates the rate of reaction because the formation of the bridged vinylidene phenonium ion provides a lower energy transition state compared to the formation of an open, localized vinyl cation. nih.gov

The impact of this anchimeric assistance is dramatically illustrated by comparing the solvolysis rates of the (E) and (Z) isomers of 3-phenyl-2-buten-2-yl triflate. The (E)-isomer solvolyzes much faster than the (Z)-isomer due to this neighboring group participation. nih.gov Similar effects, where the departure of the leaving group is assisted by a trans-β-substituent, are observed in other vinylic systems, confirming that anchimeric assistance is a key factor determining reactivity. semanticscholar.orgresearchgate.net The lack of such assistance in the (Z)-isomer, which must ionize to a higher-energy open vinyl cation, results in a much slower reaction rate. nih.gov

Table 3: Relative Solvolysis Rates Illustrating Anchimeric Assistance

| Substrate | Intermediate | Type of Participation | Relative Rate (krel) |

|---|---|---|---|

| (E)-3-Phenyl-2-buten-2-yl triflate | Vinylidene Phenonium Ion | Anchimeric Assistance | High |

| (Z)-3-Phenyl-2-buten-2-yl triflate | Open Vinyl Cation | None | Low |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 78006 |

| 1-Phenylcyclobutene | 78248 |

| 1-Chloro-4-bromo-1-phenyl-1-butene | 10875939 |

| (E)-3-Phenyl-2-buten-2-yl triflate | 53288219 |

| (Z)-3-Phenyl-2-buten-2-yl triflate | 139041235 |

| Magnesium | 5462224 |

| Ethanol | 702 |

| Hexane | 8058 |

| Acetone | 180 |

Advanced Spectroscopic and Analytical Characterization of 1 Phenyl 2 Butene Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis and Isomerization Monitoring

UV-Vis spectroscopy is a powerful tool for examining the electronic transitions within 1-phenyl-2-butene and related isomers. The position of the maximum absorbance (λmax) is particularly sensitive to the extent of conjugation in the molecule.

In this compound, the phenyl group is not directly conjugated with the carbon-carbon double bond. This lack of extended conjugation results in a UV absorption maximum at approximately 208 nm (ε = 8,000). vaia.com However, under acidic conditions, this compound can undergo isomerization to form its more thermodynamically stable isomer, 1-phenyl-1-butene. vaia.com In this isomer, the double bond is conjugated with the phenyl ring, leading to a significant bathochromic (red) shift in the UV spectrum. The new substance exhibits a λmax around 250 nm with a much higher molar absorptivity (ε ≈ 15,800), indicating a more stabilized, conjugated system. vaia.com

This distinct spectroscopic shift allows for real-time monitoring of the isomerization reaction. vaia.com By tracking the decrease in absorbance at 208 nm and the corresponding increase at 250 nm, kinetic studies of the isomerization process can be effectively conducted. This technique is crucial for optimizing reaction conditions, such as catalyst choice and temperature, to achieve high yields of the desired isomer.

Table 1: UV-Vis Absorption Data for Phenylbutene Isomers

| Compound | λmax (nm) | Molar Absorptivity (ε) | Conjugation |

|---|---|---|---|

| This compound | 208 vaia.com | 8,000 vaia.com | Non-conjugated |

| 1-Phenyl-1-butene | 250 vaia.com | 15,800 vaia.com | Conjugated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it is extensively used in the analysis of this compound.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in the this compound molecule. The spectrum allows for the unambiguous confirmation of its structure by analyzing chemical shifts, integration values, and coupling patterns. For the (E)-isomer of this compound, characteristic signals include those for the methyl, methylene (B1212753), and vinylic protons, as well as the aromatic protons of the phenyl group. chemicalbook.comrsc.org

Furthermore, ¹H NMR is an excellent method for quantifying impurities. By comparing the integration of signals corresponding to the main compound with those of impurities, a quantitative assessment of purity can be made without the need for a separate internal standard, provided the structures of the impurities are known. reddit.com This is particularly useful for identifying and quantifying isomers or residual starting materials from a synthesis.

Table 2: Representative ¹H NMR Data for (E)-1-Phenyl-2-butene

| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 1.7 | Doublet |

| Methylene (CH₂) | 3.3 | Doublet |

| Vinylic (CH=CH) | 5.5 | Multiplet |

| Aromatic (C₆H₅) | 7.1-7.3 | Multiplet |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

In the context of synthesis, ¹³C NMR is invaluable for determining the regioselectivity of a reaction. arkat-usa.org For example, in reactions like allylic bromination, ¹³C NMR can definitively identify the position of the newly introduced bromine atom by observing the significant change in the chemical shift of the carbon to which it is attached. arkat-usa.org Analysis of chemical shifts can also provide insights into the electronic effects of substituents on the phenyl ring or the butene chain. acs.org

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Chemical Shift (δ, ppm) Range |

|---|---|

| Methyl (CH₃) | 10 - 20 |

| Methylene (CH₂) | 35 - 45 |

| Alkene (C=C) | 120 - 140 |

| Aromatic (C₆H₅) | 125 - 145 |

Proton NMR for Structural Confirmation and Impurity Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis, a sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net This allows for the separation of this compound from its isomers (like 1-phenyl-1-butene or 2-phenyl-2-butene), as well as other impurities. asme.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nih.gov For this compound (C₁₀H₁₂), the molecular ion peak would be observed at m/z 132. nih.gov The fragmentation pattern, which typically includes a prominent peak at m/z 117 due to the loss of a methyl group, provides definitive structural information, confirming the identity of the compound. nih.gov GC-MS is also highly sensitive, making it ideal for detecting and identifying trace-level impurities, thus providing a comprehensive purity assessment. researchgate.netepa.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide valuable information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. Key characteristic absorption bands for this compound include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bond in the butene chain gives a signal around 1640-1680 cm⁻¹. The C=C stretches of the phenyl ring appear in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: Out-of-plane (OOP) bending vibrations of the hydrogens on the phenyl ring (in the 690-900 cm⁻¹ range) can provide information about the substitution pattern.

Raman spectroscopy, which measures the inelastic scattering of light, provides similar vibrational information but is particularly sensitive to non-polar bonds. Therefore, the C=C double bond stretch in this compound often gives a strong signal in the Raman spectrum. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nist.gov

X-ray Diffraction (XRD) for Catalyst and Complex Structure Elucidation

While X-ray Diffraction (XRD) is not typically used to determine the structure of a liquid compound like this compound itself, it is a critical technique for elucidating the solid-state structure of materials related to its synthesis and reactivity.

For instance, if this compound is produced via a heterogeneous catalytic process, XRD can be used to characterize the crystalline structure of the catalyst. google.com This is essential for understanding the catalyst's properties, such as its active sites and stability, which in turn influence the reaction's efficiency and selectivity. acs.org

Furthermore, if this compound is used as a ligand in the formation of organometallic complexes, single-crystal XRD is the definitive method for determining the precise three-dimensional structure of these complexes. rsc.orgacs.orgacs.org This analysis reveals crucial information about bond lengths, bond angles, and the coordination geometry around the metal center, providing fundamental insights into the bonding and reactivity of the complex. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Catalyst Characterization

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to investigate the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a catalyst's surface. mdpi.comresearchgate.net This capability is crucial for characterizing the active sites involved in the transformation of molecules like this compound, as most catalytic reactions occur at the surface. mdpi.comthermofisher.com

By irradiating a catalyst sample with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energy of these electrons can then be calculated, which is characteristic of a specific element and its oxidation state or chemical environment. numberanalytics.comunimi.it This allows for a detailed understanding of the catalyst's surface chemistry. numberanalytics.com

In the context of reactions involving alkenes, XPS is employed to:

Quantify Surface Elemental Composition: Determine the relative concentrations of the active metal (e.g., Pt, Pd, Rh) and promoter elements (e.g., Sn) on the support material (e.g., Al₂O₃, SiO₂, zeolites). numberanalytics.comresearchgate.net

Identify Chemical States: Distinguish between different oxidation states of the metallic components (e.g., Pt⁰, Pt²⁺, Pt⁴⁺). mdpi.comconicet.gov.ar This is vital for identifying the active species in reactions such as isomerization or hydrogenation.

Probe Metal-Support and Metal-Promoter Interactions: Detect shifts in binding energies that indicate electron transfer between the different components of the catalyst, such as the formation of alloys or the influence of the support on the active metal. mdpi.comunimi.it For instance, in PtSn/γ-Al₂O₃ catalysts used for paraffin (B1166041) dehydrogenation, XPS has shown that a significant portion of tin exists in an ionic state, stabilized by the alumina (B75360) support. conicet.gov.ar

Investigate Deactivation Mechanisms: Analyze spent catalysts to identify sources of deactivation, such as the deposition of carbonaceous species (coke) or the poisoning of active sites by impurities. numberanalytics.com

The ability of XPS to provide detailed information on the outermost atomic layers makes it an indispensable tool for correlating surface properties with catalytic performance in the synthesis and conversion of this compound. thermofisher.comresearchgate.net Modern XPS systems can also operate under near-ambient pressures (NAP-XPS), allowing for the characterization of catalysts under conditions that more closely mimic actual reaction environments. ifpenergiesnouvelles.com

Temperature-Programmed Desorption (TPD) for Acidity Characterization

Temperature-Programmed Desorption (TPD) is a widely utilized technique for characterizing the acidic properties of solid catalysts, which are often crucial for alkene isomerization reactions. micromeritics.comresearchgate.net The method quantifies the total number of acid sites and provides a measure of their strength distribution. micromeritics.comnih.gov The process involves several steps: first, the catalyst is pretreated at a high temperature to clean its surface. micromeritics.com Next, a basic probe molecule, most commonly ammonia (B1221849), is adsorbed onto the catalyst surface at a specific temperature until saturation is reached. csic.es After removing any weakly bound (physisorbed) molecules, the temperature of the catalyst is increased at a constant rate. acs.org As the temperature rises, the probe molecules desorb from the acid sites, and a detector measures the concentration of the desorbed gas as a function of temperature. csic.es

The resulting TPD profile is a plot of the amount of desorbed probe molecule versus temperature. The area under the curve is proportional to the total number of acid sites, while the temperature at which desorption occurs correlates with the strength of the acid sites; molecules desorbing at higher temperatures are bound to stronger acid sites. nih.gov

Ammonia-TPD Studies of Acid Sites in Catalysts

The desorption profile from an NH₃-TPD experiment is often deconvoluted into multiple peaks, each corresponding to a different type of acid site strength. researchgate.net While the exact temperature ranges can vary depending on the material and experimental conditions, a general classification is often used.

Table 1: General Correlation of NH₃ Desorption Temperature with Acid Site Strength

| Desorption Temperature Range | Corresponding Acid Site Strength |

|---|---|

| 100–300 °C | Weak and Medium |

| >300 °C | Strong |

Data sourced from multiple references describing NH₃-TPD analysis on solid acid catalysts. nih.govresearchgate.net

For example, in studies of ZSM-5 zeolites, a low-temperature peak or shoulder around 170-275 °C is attributed to ammonia desorbing from weak acid sites, while a high-temperature peak, often observed above 340-430 °C, corresponds to desorption from strong acid sites. researchgate.netresearchgate.net This differentiation is critical because the isomerization of this compound may be preferentially catalyzed by sites of a particular strength. NH₃-TPD provides the essential data to quantify the concentration of these weak, medium, and strong acid sites on a catalyst's surface. mdpi.comacs.org

Pyridine (B92270) Adsorption for Brønsted and Lewis Acid Site Determination on Catalyst Surfaces

While NH₃-TPD quantifies total acidity, it does not distinguish between the two primary types of acid sites: Brønsted and Lewis acids. nih.gov This differentiation is crucial as the reaction mechanism and product selectivity in alkene isomerization can depend significantly on the nature of the active site. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy of adsorbed pyridine is the most common and direct method for identifying and quantifying Brønsted and Lewis acid sites on a catalyst surface. utm.mymdpi.com

Pyridine, a mild base, acts as a probe molecule that adsorbs onto the catalyst's acid sites. mdpi.com The interaction of pyridine with these sites produces distinct infrared absorption bands:

Brønsted Acid Sites: These are proton-donating sites (e.g., hydroxyl groups on zeolites). When pyridine interacts with a Brønsted acid site, it becomes protonated, forming the pyridinium (B92312) ion (PyH⁺). This ion gives rise to a characteristic IR band typically observed around 1540-1545 cm⁻¹ . nih.govresearchgate.netresearchgate.net Another band associated with the pyridinium ion can also appear near 1640 cm⁻¹. mdpi.com

Lewis Acid Sites: These are electron-pair accepting sites (e.g., coordinatively unsaturated metal cations on an oxide surface). Pyridine coordinates to these sites through its lone pair of electrons on the nitrogen atom. This interaction results in a distinct IR band typically observed around 1450-1455 cm⁻¹ . nih.govresearchgate.netresearchgate.net

A band appearing around 1490 cm⁻¹ is often attributed to pyridine adsorbed on both Brønsted and Lewis sites. utm.my By measuring the intensity of the unique bands at ~1545 cm⁻¹ and ~1455 cm⁻¹, and applying known extinction coefficients, the concentration of Brønsted and Lewis acid sites can be calculated separately. osti.gov This allows researchers to tailor catalyst synthesis to favor the type of acidity that maximizes the desired product yield in reactions such as the isomerization of this compound. mdpi.comrsc.org

Table 2: Characteristic Infrared Frequencies for Pyridine Adsorbed on Acid Sites

| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site |

|---|---|---|

| ~1455 | Pyridine coordinated to a Lewis site (L:Py) | Lewis |

| ~1545 | Pyridinium ion (B:Py) | Brønsted |

| ~1490 | Pyridine on both Lewis and Brønsted sites | Both |

| ~1640 | Pyridinium ion (B:Py) | Brønsted |

Data compiled from studies using pyridine as a probe molecule for FTIR analysis. utm.mymdpi.comnih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 1 Phenyl 2 Butene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to calculate the electronic structure of molecules. researchgate.net It allows for the accurate prediction of various molecular properties, including geometry, isomer stability, and reactivity descriptors.

1-Phenyl-2-butene exists as two geometric isomers, (E)- and (Z)-, due to the restricted rotation around the C2=C3 double bond. DFT calculations can accurately predict the optimized geometries and relative electronic energies of these isomers. The isomer with the lower calculated energy is predicted to be the more stable.

Furthermore, DFT can be used to compare the stability of this compound with its conjugated isomers, such as 1-phenyl-1-butene and 2-phenyl-2-butene (B127639). Due to the lack of conjugation between the phenyl ring and the double bond, this compound is inherently less stable than its conjugated counterparts where resonance stabilization is possible. Under acid-catalyzed conditions, this compound is known to isomerize to the more thermodynamically favored 1-phenyl-1-butene. Computational modeling can quantify these energy differences, predicting equilibrium constants and isomer ratios at a given temperature.

Table 1: Illustrative DFT-Calculated Relative Energies for Phenylbutene Isomers This table presents representative data that would be obtained from DFT calculations to illustrate the relative stability of this compound isomers compared to a conjugated isomer.

| Compound | Isomer | DFT Calculated Relative Energy (kcal/mol) | Predicted Stability |

| This compound | (Z) | +1.1 | Least Stable |

| This compound | (E) | 0.0 | Reference |